4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine
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Description
4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine (also known as CPPA) is an organic compound that has a wide range of applications in the scientific community. It is a highly versatile compound, with a wide range of properties that make it useful for a variety of experiments and research. CPPA has been used in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Hybrid Synthesis Methods The compound has been used in the development of protein kinase inhibitors through a hybrid flow and microwave approach. This innovative methodology enhanced yields and atom economy, reducing the need for extensive purification processes typically associated with batch synthesis. It highlights the compound's role in streamlining complex synthetic pathways in medicinal chemistry (Russell et al., 2015).
Antimicrobial and Antibacterial Activities Researchers have synthesized various derivatives of the compound, which demonstrated significant antimicrobial and antibacterial activities. These activities were confirmed through rigorous screening against multiple bacterial strains, indicating the compound's potential as a foundational structure for developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010), (Desai, Makwana, & Senta, 2016).
Anticancer Properties The compound's derivatives have been explored for their anticancer properties, particularly against prostate cancer cells. Through the synthesis of novel Mannich bases, researchers have identified certain derivatives that exhibit moderate cytotoxic activity, marking the compound as a potential candidate for anticancer drug development (Demirci & Demirbas, 2019).
Analytical Chemistry Applications In the realm of analytical chemistry, the compound has been used in nonaqueous capillary electrophoresis for the separation of related substances, showcasing its utility in the quality control of pharmaceuticals and in fine-tuning analytical methodologies (Ye et al., 2012).
Stabilization of Heterocyclic Compounds The compound has been employed in the synthesis of stable betainic pyrimidinaminides, providing insights into the effects of electronic and kinetic stabilization on heterocyclic chemistry, which is crucial for the design and synthesis of new pharmaceuticals (Schmidt, 2002).
properties
IUPAC Name |
4-chloro-6-piperidin-1-ylpyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-7(11)9(13-6-12-8)14-4-2-1-3-5-14/h6H,1-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOZJFDEMCXDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360130 |
Source
|
Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84762-70-9 |
Source
|
Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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